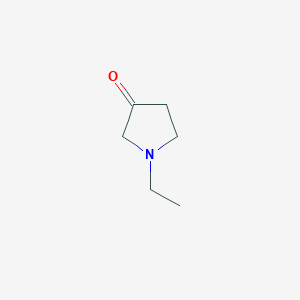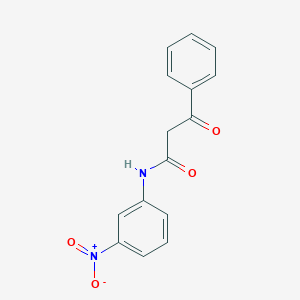
n-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. This compound is also known as N-phenyl-3-oxo-3-phenylpropanamide-4-nitrophenylhydrazone and has the molecular formula C20H16N4O4.
Mecanismo De Acción
The mechanism of action of N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It also induces apoptosis in cancer cells and inhibits the growth of cancer cells. Studies have also shown that it has anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide in lab experiments is its anticancer properties. It can be used to study the mechanism of action of anticancer drugs and can also be used to develop new anticancer drugs. However, one of the limitations of using this compound is its toxicity. It can be toxic to normal cells, and its toxicity needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide. One of the significant directions is the development of new anticancer drugs based on this compound. Studies can also be conducted to understand the mechanism of action of this compound better. The toxicity of this compound can be further studied to determine its safe dosage for use in humans. Additionally, the anti-inflammatory properties of this compound can be explored further, and its potential application in the treatment of inflammatory diseases can be investigated.
Conclusion:
In conclusion, N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide is a chemical compound with potential applications in various research fields. Its anticancer properties and anti-inflammatory properties make it a promising compound for the development of new drugs. However, its toxicity needs to be carefully monitored, and further research is needed to understand its mechanism of action better.
Métodos De Síntesis
The synthesis of N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-nitrophenylhydrazine with 3-oxo-3-phenylpropanoic acid phenylamide. The reaction takes place in the presence of a catalyst, and the product is obtained by recrystallization. The purity of the product can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide has been found to have potential applications in various research fields. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in the treatment of leukemia and breast cancer.
Propiedades
Número CAS |
1734-36-7 |
|---|---|
Nombre del producto |
n-(3-Nitrophenyl)-3-oxo-3-phenylpropanamide |
Fórmula molecular |
C15H12N2O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
N-(3-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-5-2-1-3-6-11)10-15(19)16-12-7-4-8-13(9-12)17(20)21/h1-9H,10H2,(H,16,19) |
Clave InChI |
UUAFEFWRZSBGTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Otros números CAS |
1734-36-7 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






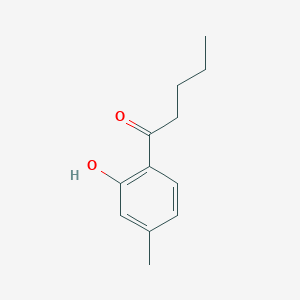




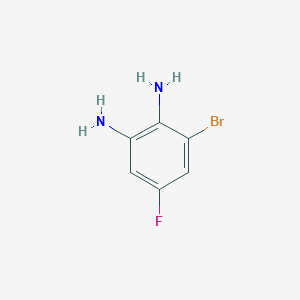

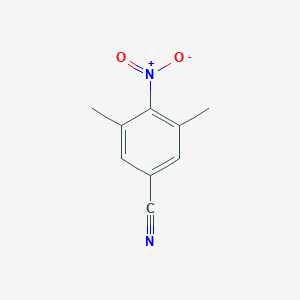
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)

